Fenoprop-butotyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: HERBICIDES. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butoxyethyl 2-(2,4,5-trichlorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl3O4/c1-3-4-5-20-6-7-21-15(19)10(2)22-14-9-12(17)11(16)8-13(14)18/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEDNNONOKONNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040349 | |
| Record name | Fenoprop-butotyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-13-1 | |
| Record name | Fenoprop-butotyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoprop-butotyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoprop-butotyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyethyl 2-(2,4,5-trichlorophenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOPROP-BUTOTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483ZJQ5QFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chiral Resolution Techniques:the Separation of Fenoprop Enantiomers is a Critical Step and Can Be Accomplished Using Various Analytical and Preparative Methods. Techniques Such As High Performance Liquid Chromatography Hplc and Capillary Electrophoresis Ce Are Effective for This Purpose.mdpi.comresearchgate.netthese Methods Often Employ a Chiral Stationary Phase in Hplc or a Chiral Selector Added to the Buffer in Ce That Interacts Differently with Each Enantiomer, Allowing for Their Separation.mdpi.comfor Instance, Cyclodextrins Have Been Successfully Used As Chiral Selectors for the Simultaneous Separation of Phenoxy Acid Herbicides, Including the Enantiomers of Fenoprop.mdpi.comsemi Preparative Scale Separation of Fenoprop Enantiomers Has Also Been Demonstrated, Enabling the Isolation of Milligram Quantities of Each Enantiomer.researchgate.net
Derivatization Strategies for Analog Development
Derivatization of the Fenoprop structure is a key strategy for developing analogs with potentially modified physical properties, environmental persistence, or biological activity. The most common point for derivatization is the carboxylic acid group of the parent molecule, but other modifications are also possible.
Modification of the Carboxylic Acid Group: The acidic nature of Fenoprop allows for the straightforward synthesis of a wide variety of derivatives, primarily esters and salts. nih.gov These modifications can significantly alter properties such as solubility and volatility. nih.gov For example, converting the acid to a salt, such as Fenoprop-potassium, increases its water solubility, while esterification with different alcohols produces a range of analogs with varying properties. preventcancernow.cabcpcpesticidecompendium.org
The general reaction for forming these derivatives is the treatment of Fenoprop with a corresponding alcohol (for esters) or a base (for salts). The resulting library of compounds allows for structure-activity relationship studies to identify analogs with optimal characteristics.
Table 3: Examples of Fenoprop Derivatives for Analog Development
| Compound Name | Derivative Type | Modifying Reagent | CAS Registry Number | Reference |
|---|---|---|---|---|
| Fenoprop-butotyl | Ester | 2-Butoxyethanol | 19398-13-1 | bcpcpesticidecompendium.org |
| Fenoprop-butometyl | Ester | 4-Methoxy-2-butanol (inferred) | 2317-24-0 | bcpcpesticidecompendium.org |
| Fenoprop-butyl | Ester | Butanol | 13557-98-7 | preventcancernow.cabcpcpesticidecompendium.org |
| Fenoprop-isoctyl | Ester | Isooctanol | Not specified | preventcancernow.cabcpcpesticidecompendium.org |
| Fenoprop-methyl | Ester | Methanol | 4841-20-7 | preventcancernow.cabcpcpesticidecompendium.org |
| Fenoprop-potassium | Salt | Potassium Hydroxide | 2818-16-8 | preventcancernow.cabcpcpesticidecompendium.org |
| Fenoprop-terboxyl | Ester | Not specified | 25537-26-2 | bcpcpesticidecompendium.org |
These derivatization strategies highlight the chemical versatility of the Fenoprop scaffold in creating a broad range of related compounds for agricultural and research purposes.
Molecular and Cellular Mechanisms of Phytotoxicity of Fenoprop Butotyl
Auxin Mimicry and Plant Hormone Signal Transduction Disruption
Fenoprop-butotyl's primary mechanism of phytotoxicity lies in its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), a critical regulator of plant growth and development. purdue.eduwikipedia.org Upon entering the plant, this compound is hydrolyzed to Fenoprop (B104943) acid, which structurally resembles IAA. purdue.edueurl-pesticides.eu This molecular mimicry allows it to bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) family. frontiersin.orgnih.govnih.gov
The binding of Fenoprop acid to the TIR1/AFB receptors initiates a cascade of events that disrupt normal hormone signaling. In a healthy plant, auxin binding to these receptors targets Aux/IAA transcriptional repressor proteins for degradation. frontiersin.org This degradation releases Auxin Response Factors (ARFs), which are transcription factors that then regulate the expression of auxin-responsive genes. frontiersin.org
By acting as a persistent and potent substitute for IAA, Fenoprop acid leads to the continuous degradation of Aux/IAA repressors. nih.gov This, in turn, results in the uncontrolled and prolonged activation of ARFs and the subsequent overexpression of auxin-responsive genes. nih.govresearchgate.net This sustained "on" signal for growth leads to a variety of detrimental physiological effects, including epinasty (downward bending of leaves), stem twisting, and callus formation. Ultimately, the plant's normal developmental processes are thrown into disarray, leading to uncontrolled cell division and elongation, tissue damage, and eventually, plant death. researchgate.netnih.gov This disruption of the finely tuned hormonal balance is a key factor in the herbicidal efficacy of this compound.
| Component | Role in Normal Auxin Signaling | Effect of this compound (as Fenoprop acid) |
| Indole-3-acetic acid (IAA) | Natural auxin, regulates growth and development. | Mimicked by Fenoprop acid. |
| TIR1/AFB Receptors | Bind to IAA, initiating the degradation of Aux/IAA repressors. frontiersin.orgnih.govnih.gov | Bind to Fenoprop acid, leading to continuous degradation of Aux/IAA repressors. frontiersin.org |
| Aux/IAA Repressors | Repress the activity of Auxin Response Factors (ARFs). | Continuously degraded, leading to the release of ARF activity. frontiersin.org |
| Auxin Response Factors (ARFs) | Regulate the transcription of auxin-responsive genes. | Uncontrolled activation leads to abnormal gene expression. frontiersin.org |
Impact on Nucleic Acid Biosynthesis and Cellular Elongation Processes
The uncontrolled activation of auxin signaling pathways by this compound has a direct and profound impact on nucleic acid biosynthesis and cellular elongation. The sustained stimulation of auxin-responsive genes leads to an abnormal increase in the synthesis of ribonucleic acid (RNA) and proteins, which are essential components for cell growth and division. researchgate.netresearchgate.netherts.ac.uk
This surge in metabolic activity, driven by the persistent auxin signal, fuels unregulated cell division and elongation. herts.ac.uk Plant cells, particularly in the meristematic regions, begin to expand and divide at an accelerated and uncontrolled rate. This leads to the characteristic symptoms of phenoxy herbicide damage, such as tissue swelling, stem elongation, and the formation of undifferentiated cell masses (callus). researchgate.netnih.gov
| Cellular Process | Normal Function | Impact of this compound |
| Nucleic Acid Biosynthesis | Regulated production of RNA and DNA for normal cell function and division. | Abnormal and accelerated production of RNA and proteins. researchgate.netresearchgate.netherts.ac.uk |
| Protein Synthesis | Controlled synthesis of proteins required for cellular structures and enzymes. | Uncontrolled synthesis leading to disorganized growth. researchgate.net |
| Cellular Elongation | Orderly expansion of cells contributing to plant growth and morphology. | Rapid, uncontrolled, and abnormal elongation leading to tissue deformation. herts.ac.uk |
| Cell Division | Regulated process for growth and tissue repair. | Uncontrolled division leading to callus formation and tissue disruption. researchgate.netnih.gov |
Uncoupling of Oxidative Phosphorylation: Biochemical Pathways
In addition to its effects as a synthetic auxin, this compound also acts as an uncoupler of oxidative phosphorylation, a critical process for energy production in plant cells. nih.govnih.gov Oxidative phosphorylation occurs in the mitochondria and is the primary mechanism by which cells generate adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.govscranton.eduwikipedia.org
This process involves the transfer of electrons through an electron transport chain, which pumps protons (H+ ions) across the inner mitochondrial membrane, creating a proton gradient. nih.govscranton.edu The energy stored in this gradient is then used by the enzyme ATP synthase to produce ATP. nih.govwikipedia.org
Fenoprop acid, the active form of this compound, is a weak acid that can disrupt this process. nih.gov As a lipophilic molecule, it can readily pass through the mitochondrial membranes. In the proton-rich intermembrane space, it can pick up a proton. It then diffuses across the inner membrane into the more alkaline mitochondrial matrix, where it releases the proton. nih.gov This shuttling of protons effectively dissipates the proton gradient that is essential for ATP synthesis. nih.gov
By short-circuiting the proton motive force, this compound uncouples electron transport from ATP synthesis. The electron transport chain continues to function, and oxygen is consumed, but the energy released is dissipated as heat rather than being used to produce ATP. nih.gov The depletion of ATP has severe consequences for the plant, as it starves the cells of the energy required for essential metabolic processes, including growth, nutrient uptake, and maintenance of cellular integrity. This energy drain, combined with the chaotic growth induced by auxin mimicry, creates a synergistic effect that rapidly leads to the death of the plant.
| Feature | Description |
| Process | Oxidative Phosphorylation |
| Location | Inner mitochondrial membrane |
| Normal Mechanism | Electron transport chain creates a proton gradient, which drives ATP synthesis by ATP synthase. nih.govscranton.eduwikipedia.org |
| Uncoupling Action of Fenoprop acid | Acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient. nih.gov |
| Consequence | Electron transport continues, but ATP synthesis is inhibited. Energy is lost as heat. nih.gov |
| Overall Effect on Plant | Depletion of cellular energy (ATP), leading to metabolic collapse and cell death. |
Environmental Fate and Biotransformation Pathways of Fenoprop Butotyl
Degradation Kinetics and Half-lives in Environmental Compartments
The persistence of fenoprop (B104943), the active acid form of fenoprop-butotyl, in the environment is dictated by its degradation rate, often expressed as a half-life. In soil, the degradation of fenoprop is influenced by soil type and conditions. For instance, reported half-lives for fenoprop (as 2,4,5-TP) can range from 8 to 21 days in various soil types, including sandy loam, forest soil, clay loam, and grassland soil. nih.gov Specifically, half-lives of 13 days in heavy clay loam, 13 days in clay loam, and 10 days in sandy loam have been observed in prairie soils. nih.gov In other studies, the half-life of fenoprop in soil has been reported to be in the range of 8 to 17 days, though it can extend to 3 to 4 months under certain conditions. who.int The degradation of fenoprop in soil generally follows first-order kinetics. ekb.eg
In aquatic environments, the persistence of fenoprop is also variable. While one study observed no significant biodegradation in harbor water over 50 days, another showed complete degradation in lagoon water within 9 days when an acclimated microbial population was present. nih.gov Fenoprop was also observed to be cleared from three ponds within five weeks of application. who.int The ester form, this compound, is expected to hydrolyze to the parent acid, fenoprop, which will predominantly exist in its anionic form in water at typical environmental pH levels. nih.govechemi.com
Table 1: Reported Half-lives of Fenoprop in Different Environmental Compartments
| Environmental Compartment | Soil Type | Half-life (days) | Citation(s) |
|---|---|---|---|
| Soil | Sandy Loam | 8, 10 | nih.govnih.gov |
| Soil | Forest Soil | 15, 21 | nih.gov |
| Soil | Clay Loam | 13 | nih.govnih.gov |
| Soil | Grassland Soil | 14 | nih.gov |
| Soil | Heavy Clay Loam | 13 | nih.gov |
| Soil | General | 8 - 17 | who.int |
| Water | Lagoon (with acclimated microbes) | 9 | nih.gov |
| Water | Ponds | Cleared within 35 days | who.int |
Biodegradation Pathways and Microbial Metabolite Formation
Biodegradation is a primary mechanism for the dissipation of fenoprop in the environment. who.int Microorganisms in soil and water utilize fenoprop as a substrate, leading to its breakdown. The initial step in the biodegradation of this compound is the hydrolysis of the ester linkage to form fenoprop and 2-butoxyethanol. Subsequently, microbial action on fenoprop proceeds through various pathways. A key identified microbial metabolite is 2,4,5-trichlorophenol, which is formed through the cleavage of the ether bond of fenoprop. nih.govwho.int The rate and extent of biodegradation can be influenced by the presence of adapted microbial populations. nih.gov While specific microbial species responsible for fenoprop degradation are not extensively detailed in the provided results, the process is a critical component of its environmental fate. nih.gov
Table 2: Identified Microbial Metabolites of this compound
| Parent Compound | Metabolite | Formation Pathway | Citation(s) |
|---|---|---|---|
| This compound | Fenoprop | Hydrolysis | nih.gov |
| This compound | 2-Butoxyethanol | Hydrolysis | |
| Fenoprop | 2,4,5-Trichlorophenol | Ether bond cleavage | nih.govwho.int |
Photolytic and Hydrolytic Transformation Processes
In addition to biodegradation, photolysis and hydrolysis contribute to the transformation of this compound in the environment. who.int Photolysis, or decomposition by sunlight, can be a significant degradation pathway, particularly in aquatic systems. toxicdocs.org While the photolytic half-life of the closely related 2,4,5-T in near-surface waters has been calculated, specific data for this compound is limited. However, it is expected that esters of phenoxy herbicides undergo photodegradation in acidic waters. who.int
Hydrolysis is another important abiotic process. This compound, as an ester, is susceptible to hydrolysis, which breaks the ester bond to yield the parent acid, fenoprop, and the corresponding alcohol, 2-butoxyethanol. nih.gov In basic waters, hydrolysis to the anionic form of fenoprop is a predominant process. who.int The resulting fenoprop itself is generally stable to further hydrolysis under typical environmental conditions as it lacks functional groups that are readily hydrolyzed. nih.gov
Identification and Characterization of Primary and Secondary Degradation Products
Table 3: Primary and Secondary Degradation Products of this compound
| Degradation Process | Parent Compound | Degradation Product | Product Type | Citation(s) |
|---|---|---|---|---|
| Hydrolysis | This compound | Fenoprop | Primary | nih.gov |
| Hydrolysis | This compound | 2-Butoxyethanol | Primary | |
| Biodegradation | Fenoprop | 2,4,5-Trichlorophenol | Secondary | nih.govwho.int |
Synthetic Methodologies and Stereoselective Synthesis of Fenoprop Butotyl
Conventional Synthetic Routes for Fenoprop-butotyl
The conventional and most direct method for synthesizing this compound is through the esterification of its parent acid, Fenoprop (B104943). This process typically involves the reaction of racemic Fenoprop with 2-butoxyethanol. The reaction is generally catalyzed by a strong acid, which protonates the carboxylic acid group of Fenoprop, making it more susceptible to nucleophilic attack by the alcohol. Water is produced as a byproduct and is typically removed to drive the reaction equilibrium towards the formation of the ester product.
The synthesis can be summarized as follows:
Reactants : The primary reactants are Fenoprop (racemic 2-(2,4,5-trichlorophenoxy)propanoic acid) and 2-butoxyethanol.
Catalyst : A strong acid catalyst, such as sulfuric acid, is commonly used.
Process : The reactants and catalyst are heated, often with a system in place to remove the water formed during the reaction, thereby maximizing the yield of the final ester product, this compound.
Table 1: Overview of Conventional Synthesis of this compound
| Component | Chemical Name | Role |
|---|---|---|
| Acid | Fenoprop / (2RS)-2-(2,4,5-trichlorophenoxy)propanoic acid | The core structure providing the herbicidal activity. |
| Alcohol | 2-Butoxyethanol | Reacts with the acid to form the ester. |
| Product | This compound / 2-butoxyethyl (RS)-2-(2,4,5-trichlorophenoxy)propionate | The target ester compound. herts.ac.uk |
| Catalyst | Sulfuric Acid (H₂SO₄) (typical) | Speeds up the rate of esterification. |
| Byproduct | Water (H₂O) | Removed to drive the reaction to completion. |
This route produces a racemic mixture of this compound, meaning it contains equal amounts of both the (R) and (S) enantiomers. herts.ac.uk
Enantioselective Synthesis of this compound and its Stereoisomers
The biological activity of Fenoprop as a synthetic auxin is primarily associated with the (R)-enantiomer. wikipedia.org Consequently, producing enantiomerically pure (R)-Fenoprop-butotyl is of significant interest to maximize herbicidal efficacy. Enantioselective synthesis aims to produce a specific stereoisomer, which can be achieved through several known strategies. oapi.intgoogle.com
Advanced Analytical Techniques for Fenoprop Butotyl in Environmental and Biological Matrices
Chromatographic Methods: HPLC, GC, and SFC for Trace Analysis
Chromatographic techniques are fundamental in analytical chemistry for separating complex mixtures. ijpsjournal.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful methods for the trace analysis of Fenoprop-butotyl. ijpsjournal.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing compounds like this compound. ijpsjournal.comresearchgate.net It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. ijpsjournal.com The separation is based on the differential partitioning of the analyte between the two phases. ijpsjournal.com For this compound, reverse-phase HPLC, where the stationary phase is nonpolar, is commonly employed. When coupled with sensitive detectors, such as a Diode Array Detector (DAD) or mass spectrometry, HPLC can achieve low detection limits necessary for environmental monitoring. lcms.czgcms.cz
Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. ijpsjournal.com While this compound itself may require derivatization to enhance its volatility, GC offers high resolution and sensitivity. In GC, an inert gas carries the vaporized sample through a column, and separation occurs based on the compound's boiling point and interaction with the stationary phase. ijpsjournal.com Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both identification and quantification, with the mass spectrum acting as a chemical fingerprint. chemetrix.co.zaresearchgate.net GC is often considered less susceptible to matrix effects compared to LC-MS. researchgate.netnih.gov
Supercritical Fluid Chromatography (SFC) merges the advantages of both HPLC and GC. libretexts.orgjespublication.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. jespublication.com This phase possesses properties of both a liquid and a gas, leading to faster analysis times and higher efficiency than HPLC. libretexts.orgjespublication.com SFC is adept at separating chiral compounds and thermally labile molecules, making it a viable, albeit less common, option for this compound analysis. researchgate.netjespublication.com
| Technique | Principle | Advantages for this compound Analysis | Common Detectors |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. ijpsjournal.com | High versatility, applicable to a wide range of polarities, well-established methods. ijpsjournal.comresearchgate.net | Diode Array Detector (DAD), Mass Spectrometry (MS). lcms.czgcms.cz |
| GC | Partitioning between a gaseous mobile phase and a stationary phase based on volatility. ijpsjournal.com | High resolution, excellent sensitivity, less prone to matrix effects. ijpsjournal.comresearchgate.netnih.gov | Mass Spectrometry (MS), Electron Capture Detector (ECD). chemetrix.co.zadfo-mpo.gc.ca |
| SFC | Partitioning using a supercritical fluid mobile phase. jespublication.com | Fast analysis, high efficiency, suitable for chiral separations. libretexts.orgjespublication.com | Mass Spectrometry (MS), Flame Ionization Detector (FID). shimadzu.com |
Capillary Electrophoresis for Enantiomeric Separation and Detection
Fenoprop (B104943) is a chiral compound, meaning it exists as two enantiomers (mirror images) which can have different biological activities. mdpi.comresearchgate.net Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of such chiral herbicides. mdpi.comresearchgate.net
CE separates ions based on their electrophoretic mobility in an electric field. nih.gov For chiral separations, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.govnih.gov The two enantiomers of Fenoprop form transient diastereomeric complexes with the chiral selector, which have different stabilities and thus different effective mobilities, leading to their separation. nih.govencyclopedia.pub
Researchers have successfully used CE with various cyclodextrins, such as trimethyl-β-cyclodextrin and sulfobutyl ether-β-cyclodextrin, to achieve baseline separation of Fenoprop enantiomers. mdpi.comnih.gov A study demonstrated the simultaneous separation of Fenoprop and other phenoxy acid herbicides using a dual cyclodextrin system in a phosphate (B84403) buffer. nih.govresearchgate.net This highlights the capability of CE for complex chiral analysis in environmental samples. nih.gov
| Parameter | Description | Relevance to this compound Analysis |
| Technique | Capillary Electrophoresis (CE) | High-resolution separation of charged molecules in an electric field. nih.gov |
| Application | Enantiomeric Separation | Separates the R-(+) and S-(-) enantiomers of Fenoprop. mdpi.comresearchgate.net |
| Chiral Selectors | Cyclodextrins (e.g., TM-β-CD, SBE-β-CD) | Form temporary complexes with enantiomers, enabling differential migration. mdpi.comnih.gov |
| Significance | Stereoselective Analysis | Allows for the study of the environmental fate and toxicity of individual enantiomers. encyclopedia.pubnih.gov |
Spectrometric Techniques: Mass Spectrometry for Identification and Quantitation
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound at trace levels. mdpi.com It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a unique mass spectrum that serves as a molecular fingerprint. chemetrix.co.za
When coupled with chromatographic separation techniques like GC or HPLC (GC-MS or LC-MS), it becomes a highly selective and sensitive analytical method. chemetrix.co.zamdpi.com For this compound, GC-MS analysis can reveal characteristic intense mass spectral peaks at m/z values of 196, 198, and 200. nih.gov High-resolution mass spectrometry (HRMS) further enhances confidence by providing highly accurate mass measurements, allowing for the determination of the elemental composition. researchgate.netthermofisher.com
Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, a specific parent ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits, which is crucial for analyzing complex environmental and biological matrices. mdpi.comresearchgate.net
| Technique | Principle | Application to this compound | Key Advantages |
| GC-MS | Separates by GC, ionizes and detects by MS. chemetrix.co.za | Provides a unique mass spectrum for identification. Intense peaks at m/z 196, 198, 200. nih.gov | High confidence in identification, well-established libraries. nih.govnist.gov |
| LC-MS | Separates by LC, ionizes and detects by MS. mdpi.com | Enables analysis of less volatile derivatives and metabolites. mdpi.comresearchgate.net | High sensitivity, suitable for a wide range of compounds. mdpi.commdpi.com |
| Tandem MS (MS/MS) | Selects a parent ion, fragments it, and detects product ions. researchgate.net | Increases selectivity and reduces interferences in complex samples. | Enhanced specificity, lower detection limits. mdpi.com |
Immunochemical Assays for High-Throughput Detection
Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid, cost-effective, and high-throughput screening method for detecting pesticides like this compound. nih.govescholarship.org These assays are based on the highly specific binding interaction between an antibody and its target antigen (in this case, this compound or a related hapten). researchgate.net
The development of an immunoassay involves producing antibodies that can specifically recognize the target compound. nih.gov In a competitive ELISA format, the sample containing the analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
While chromatographic methods are used for confirmation and precise quantification, immunoassays are excellent for screening large numbers of samples quickly. nih.gov They can be particularly useful in monitoring programs to identify samples that require further, more rigorous analysis. dfo-mpo.gc.ca The performance of these assays depends heavily on the specificity of the antibody, as cross-reactivity with structurally similar compounds can be a challenge. nih.gov
| Assay Type | Principle | Advantages | Limitations |
| ELISA | Competitive binding between the analyte and a labeled antigen for a specific antibody. | High-throughput, cost-effective, rapid screening. nih.govescholarship.org | Potential for cross-reactivity, generally less precise than chromatography. nih.gov |
| Immunosensors | Integration of an antibody with a transducer to generate a measurable signal. | Potential for real-time and on-site analysis. acs.org | Matrix effects can influence sensor response. |
Sample Preparation and Matrix Effects in this compound Analysis
The analysis of this compound in environmental and biological matrices is often complicated by the presence of other co-extracted compounds, known as the matrix. psu.eduresearchgate.net These matrix components can interfere with the analysis, leading to inaccurate results. This phenomenon is known as the matrix effect. researchgate.netanalchemres.org
Sample Preparation is a critical step to isolate this compound from the sample matrix and minimize interferences. Common techniques include:
Solid-Phase Extraction (SPE): This is a widely used technique where the sample is passed through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of solvent. researchgate.netresearchgate.net
Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide residue analysis in food, involves a solvent extraction and partitioning step followed by a dispersive SPE cleanup. nih.govmdpi.com
Matrix Effects can manifest as either signal suppression or enhancement in the analytical instrument, particularly in LC-MS with electrospray ionization (ESI). researchgate.netrestek.com This can compromise the accuracy and precision of quantitative analysis. researchgate.net Strategies to mitigate matrix effects include:
Improved Sample Cleanup: More selective extraction and cleanup procedures can remove interfering compounds. psu.edu
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. nih.govanalchemres.org
Use of Internal Standards: An isotopically labeled version of the analyte can be added to the sample before extraction to compensate for both extraction losses and matrix effects. researchgate.net
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. escholarship.org
| Challenge | Mitigation Strategy | Description |
| Matrix Interference | Solid-Phase Extraction (SPE) | Selectively isolates the analyte from the sample matrix using a solid sorbent. researchgate.netresearchgate.net |
| QuEChERS | A streamlined method involving extraction and dispersive SPE cleanup. nih.govmdpi.com | |
| Signal Suppression/Enhancement | Matrix-Matched Calibration | Prepares calibration standards in a blank matrix to mimic the sample environment. nih.govanalchemres.org |
| Isotope-Labeled Internal Standards | A labeled analog of the analyte is used to correct for variations in signal response. researchgate.net | |
| Sample Dilution | Reduces the concentration of co-eluting matrix components. escholarship.org |
Mechanisms of Herbicide Resistance to Fenoprop Butotyl
Target-Site Resistance (TSR) Mechanisms
Target-site resistance (TSR) occurs when the herbicide's specific molecular target in the plant is altered, reducing or eliminating the herbicide's ability to bind and exert its effect. pesticidestewardship.orgdpird.wa.gov.au For synthetic auxin herbicides like fenoprop (B104943), the primary target is the auxin signaling pathway, which is crucial for normal plant growth and development. nih.govbioone.org
The core of this pathway involves the SCFTIR1/AFB protein complex, which functions as an auxin receptor. nih.govbioone.org In susceptible plants, fenoprop binds to the TIR1/AFB proteins, acting as a "molecular glue" to stabilize the interaction between these receptors and transcriptional repressor proteins known as Aux/IAA. bioone.org This leads to the rapid degradation of the Aux/IAA repressors, unleashing auxin response factors (ARFs) that activate a cascade of gene expression, causing uncontrolled growth and eventual plant death. nih.gov
Potential TSR mechanisms against fenoprop-butotyl include:
Mutations in TIR1/AFB Receptors: Alterations in the amino acid sequence of the TIR1 or AFB (Auxin Signaling F-box) proteins can change the structure of the herbicide binding pocket. mdpi.comscielo.br Such mutations could prevent or weaken the binding of fenoprop, thereby failing to trigger the degradation of Aux/IAA repressors. While mutations in the AFB5 homolog have conferred resistance to picolinate (B1231196) auxins, some cross-resistance to 2,4-D (a related phenoxy herbicide) has been noted, suggesting this is a plausible, though not yet widely documented, mechanism for fenoprop resistance. nih.govbioone.org
Alterations in Aux/IAA Co-receptors: The Aux/IAA proteins are essential co-receptors in the auxin signaling complex. nih.govmountainscholar.org Mutations, particularly deletions within the "degron" domain of an Aux/IAA protein, can reduce its binding affinity to the SCFTIR1/AFB-auxin complex. mountainscholar.orgresearchgate.net This stabilization of the repressor prevents its degradation, thus blocking the herbicidal signal cascade and conferring resistance. For example, a 27-base-pair deletion in an Aux/IAA gene was identified as the cause of 2,4-D resistance in a weed species. mountainscholar.org
Changes in Auxin Binding Protein 1 (ABP1): Although its role is debated, ABP1 is another protein that binds auxins and has been implicated as a potential resistance site. bioone.orgscielo.br Studies in wild mustard (Sinapis arvensis) resistant to auxinic herbicides showed differences in auxin-binding activity compared to susceptible biotypes, suggesting alterations in an auxin-binding protein like ABP1 could contribute to resistance. bioone.orgscielo.br
It was long believed that TSR to synthetic auxins would be rare because mutations in such fundamental growth pathways could impose a significant fitness cost, reducing the weed's ability to survive and compete in the absence of the herbicide. scielo.brscielo.br However, an increasing number of cases are challenging this assumption. mdpi.commountainscholar.org
Non-Target-Site Resistance (NTSR) Mechanisms: Detoxification and Sequestration
Non-target-site resistance (NTSR) encompasses a range of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govhracglobal.com These are generally more complex than TSR and can confer resistance to multiple herbicide classes with different modes of action. nih.govresearchgate.net For this compound, the key NTSR mechanisms are enhanced metabolic detoxification and sequestration. pesticidestewardship.org
Enhanced Metabolism (Detoxification): This is a primary NTSR mechanism where resistant plants can rapidly metabolize the herbicide into non-toxic or less toxic compounds. pesticidestewardship.orgksu.edu This detoxification process typically occurs in three phases:
Phase I: Modification: The initial step involves introducing or exposing functional groups on the herbicide molecule, often through oxidation or hydroxylation. This is primarily carried out by Cytochrome P450 monooxygenases (P450s) , a large family of enzymes. researchgate.netnih.govmdpi.com Enhanced activity or overexpression of specific P450 enzymes can lead to rapid hydroxylation of fenoprop, marking it as the first step toward detoxification. hracglobal.com
Phase II: Conjugation: The modified herbicide is then conjugated (bound) to endogenous molecules like sugars (glucose) or glutathione (B108866). researchgate.net This reaction is catalyzed by enzymes such as UDP-glucosyltransferases (UGTs) or glutathione S-transferases (GSTs) . researchgate.netmdpi.com This conjugation increases the water solubility of the herbicide metabolite, making it less phytotoxic and preparing it for transport. researchgate.net
Phase III: Compartmentation (Sequestration): The conjugated, non-toxic herbicide metabolite is actively transported and sequestered into the cell vacuole or apoplast (cell wall), effectively isolating it from its target site in the nucleus. pesticidestewardship.orgnih.govredalyc.org This transport across the vacuolar membrane (tonoplast) is mediated by ATP-binding cassette (ABC) transporters . nih.govfrontiersin.orgresearchgate.net Overexpression of specific ABC transporters has been linked to resistance by enabling rapid removal of herbicide conjugates from the cytoplasm. frontiersin.orgoup.com
Reduced Herbicide Uptake and Translocation: While generally considered a minor NTSR mechanism, some resistant weeds have shown reduced absorption of the herbicide through the leaf cuticle or impaired translocation (movement) of the herbicide throughout the plant to its site of action. nih.govnih.gov For synthetic auxins, this could involve alterations in auxin transport proteins that facilitate their movement into and around the plant. bioone.orgnih.gov
Biochemical and Molecular Basis of Resistance in Weeds
The biochemical and molecular foundations of resistance to synthetic auxins like fenoprop are complex and can involve one or more of the mechanisms described above. Research on related herbicides like 2,4-D and dicamba (B1670444) in various weed species provides insight into the specific genetic changes that can occur.
Key Research Findings in Synthetic Auxin Resistance:
| Weed Species | Herbicide | Resistance Mechanism | Biochemical/Molecular Basis |
| Kochia scoparia (Kochia) | Dicamba | Target-Site Resistance (TSR) | A point mutation in an Aux/IAA gene (IAA16) was found to confer resistance. researchgate.net |
| Sinapis arvensis (Wild Mustard) | Picloram (B1677784), 2,4-D | Target-Site Resistance (TSR) | Resistance is conferred by a single dominant gene; linked to altered auxin-binding activity, potentially in ABP1. bioone.orgscielo.br |
| Amaranthus tuberculatus (Waterhemp) | 2,4-D | Non-Target-Site Resistance (NTSR) | Resistant plants exhibit rapid metabolism of 2,4-D through hydroxylation and subsequent glucosylation, a process likely mediated by P450s and UGTs. mountainscholar.org |
| Raphanus raphanistrum (Wild Radish) | 2,4-D | Non-Target-Site Resistance (NTSR) | Resistance is linked to impaired herbicide translocation, potentially due to mutations in auxin transporters like ABCB proteins. oup.com |
| Alopecurus myosuroides (Blackgrass) | Multiple | Non-Target-Site Resistance (NTSR) | Overexpression of P450s, GSTs, and ABC transporters confers broad metabolic resistance to multiple herbicides. hracglobal.comfrontiersin.org |
Synergistic Approaches to Overcome this compound Resistance
Given the rise of metabolic resistance, one strategy to restore the efficacy of herbicides like this compound is the use of synergists. fao.org Synergists are chemicals that have little to no herbicidal activity on their own but can inhibit resistance mechanisms in weeds, thereby making the herbicide effective again. fao.org
This approach is most effective against NTSR, particularly metabolism-based resistance. fao.org
Targeting Detoxification Pathways:
P450 Inhibitors: The most common strategy involves using compounds that inhibit the activity of cytochrome P450 enzymes. By blocking the first and critical step of herbicide metabolism, more of the active fenoprop can reach its target site. Organophosphate insecticides like malathion have been used experimentally as P450 inhibitors to reverse herbicide resistance in some weeds. mdpi.com
GST Inhibitors: Similarly, compounds that inhibit glutathione S-transferases can prevent the conjugation step of detoxification.
ABC Transporter Inhibitors: Research has explored inhibitors of ABC transporters, such as verapamil , which could prevent the sequestration of herbicide metabolites into the vacuole, though this is less developed for agricultural use. oup.com
The search for effective and crop-safe synergists is an active area of research. uwa.edu.au For example, studies have explored mixing synthetic auxins with compounds that affect plant hormone signaling, such as abscisic acid, in an attempt to find a synergistic effect, though success has been limited. uwa.edu.au A successful synergistic mixture would need to effectively shut down the specific resistance mechanism present in the target weed population without causing harm to the crop. fao.org
Comparative Phytotoxicity and Structure Activity Relationship Studies with Auxinic Herbicides
Comparative Analysis of Fenoprop-butotyl with Other Phenoxy Auxins
The phytotoxicity of phenoxy auxin herbicides can vary significantly between different chemical analogues. Studies comparing the effectiveness of these herbicides on specific woody plants have provided insights into their relative potencies.
One study analyzed the toxicity of several growth-regulating herbicides on rubber vine (Cryptostegia grandiflora) using basal bark treatments to minimize differences in herbicide uptake and translocation. cabidigitallibrary.org The results indicated that for this particular species, fenoprop (B104943) was among the least toxic of the compounds tested. The observed order of decreasing toxicity was: picloram (B1677784) > triclopyr (B129103) > dicamba (B1670444) > 2,4-D > 2,4,5-T > MCPA > fenoprop > dichlorprop. cabidigitallibrary.org This finding suggests that the differences in efficacy are likely due to variations in the biochemical mode of action rather than just physical transport within the plant. cabidigitallibrary.org
Generally, 2,4,5-trichlorophenoxy herbicides like 2,4,5-T and fenoprop are considered more effective against woody plants than their 2,4-dichloro-analogues, such as 2,4-D. cabidigitallibrary.org However, exceptions exist; rubber vine, guava, and groundsel bush are notably more susceptible to 2,4-D than to 2,4,5-T. cabidigitallibrary.org
Table 1: Comparative Toxicity of Various Auxinic Herbicides to Rubber Vine (Cryptostegia grandiflora) This interactive table ranks herbicides from most to least toxic based on research findings. cabidigitallibrary.org
| Rank | Herbicide | Chemical Class | Relative Toxicity to Rubber Vine |
| 1 | Picloram | Picolinic Acid | Most Toxic |
| 2 | Triclopyr | Pyridine | ↓ |
| 3 | Dicamba | Benzoic Acid | ↓ |
| 4 | 2,4-D | Phenoxyacetic Acid | ↓ |
| 5 | 2,4,5-T | Phenoxyacetic Acid | ↓ |
| 6 | MCPA | Phenoxyacetic Acid | ↓ |
| 7 | Fenoprop | Phenoxypropionic Acid | ↓ |
| 8 | Dichlorprop | Phenoxypropionic Acid | Least Toxic |
Quantitative Structure-Activity Relationships (QSAR) for Herbicide Potency
Quantitative Structure-Activity Relationships (QSAR) are analytical methods used to correlate the chemical structure of compounds with their biological activity. nih.govmst.dk For auxinic herbicides, QSAR studies help to predict the potency of untested chemicals based on their structural similarity to compounds with known activity. epa.gov The fundamental principle is that analogous structures generally exhibit similar properties. mst.dk
The Acid Side Chain: The nature of the carboxylic acid side chain is crucial. For phenoxypropionic acids like fenoprop, the presence of a chiral center can influence activity.
The Aromatic Ring: The type and position of halogen substituents (like chlorine) on the phenyl ring significantly affect the molecule's herbicidal properties and its interaction with the receptor. frontiersin.org
The Ester Group: For ester forms like this compound, the ester is typically hydrolyzed in the plant to release the active fenoprop acid. preventcancernow.ca
QSAR models for auxinic herbicides analyze how these structural modifications alter the molecule's fit within the receptor's binding pocket, thereby influencing its ability to initiate the chain of events leading to plant death. frontiersin.orgepa.gov
Table 2: Structural Features of Phenoxy Auxins and Their Relationship to Herbicidal Potency This table outlines key molecular components and their general role in the activity of auxinic herbicides.
| Structural Component | Feature Example | General Impact on Potency |
| Aromatic Ring | Chlorine atoms at positions 2, 4, and 5 (as in Fenoprop) | The substitution pattern is critical for receptor binding and selectivity. It defines the "shape" of the key for the receptor "lock." |
| Linker | Ether oxygen (-O-) | Connects the aromatic ring to the side chain, providing specific spatial orientation. |
| Side Chain | Propionic acid group | The length and structure of the side chain influence how the molecule is processed and recognized by the plant. |
| Functional Group | Carboxylic acid (-COOH) or its ester (e.g., -COOBuotyl) | The acidic group is essential for auxin activity. Esters are converted to the active acid form within the plant. preventcancernow.ca |
Differential Responses of Plant Species to this compound
A defining characteristic of phenoxy auxin herbicides is their selectivity, which allows them to control certain plant species while causing minimal harm to others. forestresearch.gov.ukscielo.br The primary basis for this selectivity is the difference in vascular structure and metabolic capability between plant species. xtbg.ac.cnscielo.br
Broadleaf vs. Grass Species: Fenoprop and other phenoxy herbicides are highly effective against broadleaf plants (dicots) but have little effect on grasses (monocots). xtbg.ac.cnforestresearch.gov.uk This selectivity is attributed to several factors, including differences in vascular tissue structure, which can limit the translocation of the herbicide in monocots, and a greater ability of monocots to rapidly degrade the foreign compound. xtbg.ac.cn
Metabolic Detoxification: The primary mechanism of herbicide selectivity is the differential metabolism between weed and crop species. scielo.brscielo.br Tolerant plants possess a greater ability to metabolize and detoxify the herbicide molecule before it can cause lethal damage. scielo.br Phytotoxicity occurs when the plant's capacity to detoxify the molecule is overwhelmed. scielo.br
Species-Specific Susceptibility: Even within broadleaf species, there can be significant variation in susceptibility. As noted previously, while 2,4,5-T and fenoprop are typically more potent on woody species than 2,4-D, some plants like rubber vine and guava show the opposite response. cabidigitallibrary.org This highlights that susceptibility is not just a matter of being a monocot or a dicot but involves specific biochemical interactions that can vary from one species to another.
Table 3: Summary of Differential Plant Responses to Phenoxy Auxin Herbicides This table summarizes the typical responses of different plant categories to herbicides like this compound.
| Plant Category | Typical Response | Primary Reason for Response | Supporting Citation(s) |
| Dicotyledonous Plants (Broadleaf) | High Susceptibility | Efficient translocation through vascular system; slower metabolic breakdown. | xtbg.ac.cn |
| Monocotyledonous Plants (Grasses) | High Tolerance | Limited herbicide translocation; rapid metabolic degradation; differences in vascular anatomy. | xtbg.ac.cnforestresearch.gov.uk |
| Specific Woody Species (e.g., Rubber Vine) | Variable Susceptibility | Species-specific biochemical interactions and metabolic pathways. | cabidigitallibrary.org |
Emerging Research Areas and Unaddressed Scientific Inquiries on Fenoprop Butotyl
Advanced Modeling and Simulation of Environmental Behavior
Predicting the environmental journey of Fenoprop-butotyl is a key area of current research. Scientists are developing sophisticated models to forecast how this compound moves and persists in different environmental compartments. These models are crucial for assessing the long-term impact of historical contamination and for informing the risk assessment of similar chemical structures.
Recent studies have focused on creating regression-based models to estimate the dissipation half-lives of pesticides like fenoprop (B104943) in plants. acs.org These models incorporate a variety of factors, including the chemical's properties, plant characteristics, and environmental conditions such as temperature. acs.org For instance, one study calculated a geometric mean half-life for fenoprop of 4.05 days under specific field conditions. acs.orgethz.ch Such models are instrumental for regional and global environmental fate modeling. acs.orgethz.ch
The goal of this research is to move beyond simple laboratory measurements to more dynamic and predictive tools. By understanding the interplay of factors like soil organic carbon content, which influences sorption, and the potential for transformation into more mobile products, scientists can create more accurate environmental risk assessments. uiowa.edu
Table 1: Factors Considered in Advanced Environmental Behavior Models
| Factor Category | Specific Parameters |
| Pesticide Properties | Molecular structure, water solubility, volatility, pKa wikipedia.orgnih.govherts.ac.uk |
| Environmental Conditions | Temperature, soil type, organic matter content, pH, microbial activity acs.orgmdpi.com |
| Plant Characteristics | Species, growth rate, metabolic processes acs.org |
Novel Applications of this compound in Plant Biology Research
Despite its history as a herbicide, the unique chemical properties of this compound and its parent compound, fenoprop, are being explored for new roles in plant biology research. As a synthetic auxin, it can be used as a tool to study plant growth and development. wikipedia.orgherts.ac.uk
Fenoprop mimics the natural plant hormone indoleacetic acid (IAA), causing rapid and uncontrolled growth at herbicidal concentrations. wikipedia.org At lower, controlled concentrations, it can be used in laboratory settings to investigate the complex signaling pathways that govern plant development. This includes studying cellular processes like cell elongation and nucleic acid biosynthesis. herts.ac.uk
Researchers are also interested in its interactions with other plant growth regulators. For example, studies have examined the effects of fenoprop on the structure of apple pedicels, providing insights into fruit development and abscission. ashs.org Such research can lead to a better understanding of fundamental plant processes and potentially new agricultural applications.
Development of Sustainable Degradation and Remediation Technologies
Given the persistence of some pesticides in the environment, there is a significant research effort focused on developing effective and environmentally friendly methods to clean up contaminated sites. For compounds like this compound, this includes both biological and physicochemical approaches.
Bioremediation utilizes microorganisms like bacteria and fungi to break down harmful chemicals into less toxic substances. mdpi.comdokumen.pub This is considered a sustainable and green approach to environmental cleanup. mdpi.com Research in this area focuses on identifying and engineering microbes with the specific enzymatic machinery needed to degrade chlorinated herbicides. researchgate.netresearchgate.net While challenges remain in ensuring the survival and activity of these microbes in the field, bioremediation holds great promise. mdpi.com
Physicochemical remediation techniques are also being actively investigated. These include:
Advanced Oxidation Processes (AOPs): These methods, such as the use of Fenton's reagent, generate highly reactive hydroxyl radicals that can mineralize pesticides. awsjournal.org
Soil Washing and Solvent Extraction: These techniques physically remove contaminants from the soil. awsjournal.org
Electrokinetic Remediation: This method uses an electric current to move and extract contaminants from soil. awsjournal.org
Often, a combination of these techniques proves to be the most effective strategy for soil and water remediation. awsjournal.org
Table 2: Comparison of Remediation Technologies for Pesticide Contamination
| Technology | Principle | Advantages | Challenges |
| Bioremediation | Use of microorganisms to degrade contaminants. mdpi.com | Sustainable, cost-effective, environmentally friendly. mdpi.comdokumen.pub | Survival of microbes, competition with native organisms, degradation efficiency. mdpi.com |
| Advanced Oxidation | Generation of reactive oxygen species to destroy pollutants. awsjournal.org | High efficiency for a wide range of contaminants. awsjournal.org | Can be energy-intensive and may produce byproducts. mdpi.com |
| Soil Washing | Using liquids to scrub contaminants from soil. awsjournal.org | Effective for a variety of contaminants. | Can generate large volumes of contaminated liquid that requires further treatment. |
| Electrokinetics | Using an electric field to move and remove contaminants. awsjournal.org | Can be used in situ for low-permeability soils. | Efficiency can be affected by soil properties. |
Chemoinformatic and Computational Approaches for Analog Design
Chemoinformatics is a rapidly growing field that uses computational methods to analyze chemical and biological data. frontiersin.org In the context of this compound, these approaches are being used to design novel analogs with improved properties. The goal is to create molecules that are more effective as herbicides or have other desirable biological activities, while also being less toxic and more readily biodegradable. researchgate.net
This process involves several key steps:
Virtual Library Generation: Creating large, virtual collections of molecules based on a common chemical scaffold. researchgate.net
Virtual Screening: Using computational models to predict the properties of these virtual molecules, such as their biological activity, toxicity, and environmental fate. researchgate.netyoutube.com This can involve techniques like quantitative structure-activity relationship (QSAR) analysis and molecular docking. mdpi.comyoutube.com
Lead Optimization: Refining the most promising candidate molecules to enhance their desired properties and minimize undesirable ones. researchgate.net
By using these in silico methods, researchers can significantly reduce the time, cost, and animal testing required for the development of new chemical compounds. researchgate.net This approach is not only being applied to the design of new pesticides but also to the discovery of new drugs and the assessment of environmental pollutants. frontiersin.orgnih.gov
Q & A
Q. How should conflicting results from this compound’s bioaccumulation studies be addressed in systematic reviews?
- Methodological Answer : Conduct sensitivity analyses to test the robustness of conclusions against methodological heterogeneity. Apply GRADE (Grading of Recommendations Assessment, Development, and Evaluation) criteria to assess evidence quality. Highlight gaps for future research, such as standardized testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
